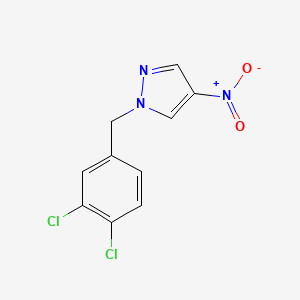

1-(3,4-dichlorobenzyl)-4-nitro-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-4-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O2/c11-9-2-1-7(3-10(9)12)5-14-6-8(4-13-14)15(16)17/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYDAKMUWSCXRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(C=N2)[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3,4 Dichlorobenzyl 4 Nitro 1h Pyrazole and Its Structural Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Pyrazole (B372694) Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.com For the pyrazole ring, this process reveals several key bond disconnections that correspond to major synthetic strategies. The primary disconnections are typically made across the C-N and N-N bonds of the heterocyclic ring, leading to precursors that can be joined through cyclization reactions. researchgate.netyoutube.com

The two most fundamental approaches for constructing the pyrazole scaffold are:

[3+2] Cyclocondensation: This involves disconnecting the two N-C bonds, which leads to a three-carbon (C-C-C) dielectrophilic fragment and a hydrazine-based two-nitrogen (N-N) dinucleophilic fragment. nih.gov

1,3-Dipolar Cycloaddition: This strategy involves disconnecting one N-N bond and one C-C bond, suggesting a reaction between a 1,3-dipole (containing an N-N-C or similar moiety) and a dipolarophile (typically an alkyne or alkene). nih.gov

These primary strategies give rise to several practical synthetic methodologies, including cyclocondensation, 1,3-dipolar cycloaddition, and multi-component reactions.

The most classic and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-difunctional carbon unit and a hydrazine (B178648) derivative. mdpi.comnih.gov This approach, often referred to as the Knorr pyrazole synthesis, typically utilizes 1,3-dicarbonyl compounds as the three-carbon component. nih.gov

The reaction proceeds by the initial condensation of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the 1,3-dicarbonyl compound and the hydrazine. nih.gov Synthetic equivalents to 1,3-dicarbonyls, such as α,β-unsaturated ketones and acetylenic ketones, can also be employed. mdpi.comlongdom.org When using α,β-unsaturated ketones, the reaction often yields pyrazolines, which must then be oxidized to form the corresponding pyrazoles. mdpi.comnih.gov

A significant challenge in the condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines is the potential for forming two regioisomeric products. nih.gov However, reaction conditions can often be optimized to favor the formation of a single isomer. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Carbon Precursor | Hydrazine Derivative | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Diketone | Substituted Hydrazine | Acid-free, Cu(NO₃)₂, room temp | 1,3,5-Trisubstituted Pyrazole | nih.gov |

| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO, green protocol | 1,3,5-Substituted Pyrazole | nih.gov |

| Chalcone (α,β-unsaturated ketone) | Phenylhydrazine | Copper triflate, bmim | 1,3,5-Trisubstituted Pyrazole (via pyrazoline oxidation) | nih.gov |

The 1,3-dipolar cycloaddition is another powerful strategy for constructing the pyrazole ring. This method typically involves the reaction of a diazo compound (as the 1,3-dipole) with an alkyne or alkene (as the dipolarophile). acs.org While effective, this approach has historically been limited by the need to handle diazo compounds, which can be toxic and potentially explosive. acs.org

Modern advancements have largely overcome this limitation through the in-situ generation of diazo compounds from more stable precursors, such as N-tosylhydrazones. organic-chemistry.org The reaction of an aldehyde or ketone with tosylhydrazine forms a tosylhydrazone, which can then be treated with a base to generate the diazo compound in the presence of the alkyne, leading to a one-pot pyrazole synthesis. acs.orgorganic-chemistry.org This method offers high regioselectivity, particularly in the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes. acs.org The reaction of tosylhydrazones with nitroalkenes has also been reported as a route to 3,4-diaryl-1H-pyrazoles. rsc.org

Table 2: 1,3-Dipolar Cycloaddition Approaches to Pyrazoles

| 1,3-Dipole Source | Dipolarophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Diazo compound (from N-tosylhydrazone) | Terminal Alkyne | Base-mediated, one-pot | 3,5-Disubstituted Pyrazole | acs.orgorganic-chemistry.org |

| Diazo compound (from N-tosylhydrazone) | Alkynyl Bromide | Base-mediated, in-situ generation | 3,5-Diaryl-4-bromo-1H-pyrazole | organic-chemistry.org |

| Nitrile Imine | Ninhydrin-derived Carbonate | Base-mediated | 1,3,5-Trisubstituted Pyrazole | rsc.org |

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials. rsc.org MCRs are highly valued for their operational simplicity, high atom economy, and efficiency compared to traditional multi-step syntheses. rsc.orgbeilstein-journals.org

Several MCRs have been developed for the synthesis of highly substituted pyrazoles. beilstein-journals.org A common approach involves the combination of an aldehyde, a 1,3-dicarbonyl compound (like a β-ketoester), and a hydrazine. rsc.org For instance, the four-component reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate (B1144303) is a well-established method for producing densely functionalized pyrano[2,3-c]pyrazole derivatives. rsc.orgnih.gov These reactions can often be promoted by various catalysts and sometimes proceed in environmentally friendly solvents like water. longdom.orgrsc.org

Table 3: Selected Multi-component Reactions for Pyrazole Synthesis

| Components | Catalyst/Medium | Product Type | Reference |

|---|---|---|---|

| Aldehyde, β-Ketoester, Hydrazine | Yb(PFO)₃ | Persubstituted Pyrazole | beilstein-journals.org |

| Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | Sodium Gluconate | Dihydropyrano[2,3-c]pyrazole | rsc.org |

| Enaminone, Benzaldehyde, Hydrazine-HCl | Ammonium Acetate / Water | 1-H-Pyrazole derivative | longdom.org |

Direct Synthesis of 1-(3,4-Dichlorobenzyl)-4-nitro-1H-pyrazole

The direct synthesis of this compound can be envisioned through a sequential functionalization of the pyrazole core. A plausible synthetic route involves two key steps: the introduction of the 3,4-dichlorobenzyl group onto a nitrogen atom of the pyrazole ring and the subsequent nitration at the C4 position, or vice versa. The order of these steps is critical for achieving the desired regiochemistry. A common strategy involves first establishing the N1-substituent, followed by electrophilic substitution on the pyrazole ring.

The N-alkylation of pyrazoles that are unsubstituted at both nitrogen atoms can lead to a mixture of regioisomers, making regioselective protocols highly desirable. rsc.org The choice of base, solvent, and alkylating agent can significantly influence the reaction's outcome.

For the synthesis of the target compound, the benzylation of 4-nitropyrazole with 3,4-dichlorobenzyl halide would be the key step. Alternatively, pyrazole itself could be benzylated first, followed by nitration. In the case of unsymmetrical pyrazoles, achieving regioselectivity is a known challenge. nih.gov However, methods using specific bases and solvents, such as K₂CO₃ in DMSO, have been shown to provide high regioselectivity for N1-alkylation. acs.org Another effective method involves the use of inorganic solid-supported bases like KF-Al₂O₃, which has demonstrated high regioselectivity in the benzylation of certain pyrazole derivatives, potentially through an adsorptive substrate mechanism that directs the alkylation to a specific nitrogen atom. rsc.orgrsc.org

Table 4: Conditions for Regioselective N-Alkylation of Pyrazoles

| Pyrazole Substrate | Alkylating Agent | Base/Solvent System | Regioselectivity | Reference |

|---|---|---|---|---|

| 3-Substituted Pyrazole | Alkyl/Aryl Halide | K₂CO₃ / DMSO | Favors N1-substitution | acs.org |

| Indazolyl-substituted Pyrazole | Benzyl (B1604629) Bromide | KF-Al₂O₃ / DMF | High (100% reported for specific substrate) | rsc.org |

Nitration of the pyrazole ring is a common electrophilic substitution reaction. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack. cdnsciencepub.com However, the reaction conditions must be carefully controlled to achieve selective mononitration and avoid side reactions, especially when other sensitive functional groups are present.

Various nitrating agents can be employed. A mixture of nitric acid and sulfuric acid is a powerful nitrating system, but can sometimes lead to substitution on other aromatic rings in the molecule (like the benzyl group) if not controlled. cdnsciencepub.com A milder and often more selective method is the use of nitric acid in acetic anhydride, which generates "acetyl nitrate". cdnsciencepub.commdpi.com This system has been shown to selectively nitrate (B79036) the 4-position of 1-phenylpyrazole. cdnsciencepub.com More recently, N-nitropyrazole derivatives have been developed as powerful and versatile nitrating reagents that can operate under mild conditions, offering controllable mono- or dinitration of various aromatic and heteroaromatic compounds. nih.govacs.org

For the synthesis of this compound, the nitration of 1-(3,4-dichlorobenzyl)-1H-pyrazole would be carried out. The choice of nitrating agent would be crucial to ensure selective nitration at the C4 position of the pyrazole ring without affecting the dichlorobenzyl moiety.

Table 5: Nitrating Agents for Pyrazole Ring

| Nitrating Agent | Substrate Example | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Nitric Acid / Acetic Anhydride | 1-Phenylpyrazole | - | Selective 4-nitration of pyrazole ring | cdnsciencepub.com |

| Fuming Nitric Acid | 5-chloro-3-methyl-1-phenyl-1H-pyrazole | Acetic Anhydride, 0°C to RT | 4-Nitration of pyrazole and nitration of phenyl ring | mdpi.com |

| 5-methyl-1,3-dinitro-1H-pyrazole | Naphthalene | MeCN, 80°C, Cu(OTf)₂ | Mononitration of arenes/heteroarenes | nih.govacs.org |

Optimization of Reaction Conditions and Yields

The synthesis of 4-nitropyrazole derivatives, including this compound, is a process where the optimization of reaction conditions is critical for maximizing product yield and purity. Research into the synthesis of the parent compound, 4-nitropyrazole, provides insight into the key parameters that can be adjusted. A one-pot, two-step method has been developed using pyrazole as the starting material. guidechem.com This process first involves the reaction of pyrazole with concentrated sulfuric acid to form pyrazole sulfate. This intermediate is then directly nitrated using a nitrating agent composed of fuming nitric acid and fuming sulfuric acid. guidechem.com

Optimization studies have identified several crucial factors influencing the reaction's success. The molar ratio of the reactants and reagents, the reaction temperature, and the reaction time are all pivotal. For the synthesis of 4-nitropyrazole, optimal conditions were found to be a molar ratio of fuming nitric acid to fuming sulfuric acid to concentrated sulfuric acid to pyrazole of 1.5:3:2.1:1. guidechem.com The ideal reaction temperature was determined to be 50°C, with a reaction time of 1.5 hours. guidechem.com Adherence to these optimized parameters resulted in a product yield as high as 85%. guidechem.com In contrast, direct nitration of pyrazole in a standard mixture of nitric and sulfuric acids at 90°C for 6 hours has been reported to yield only 56%. guidechem.com

These findings underscore the importance of methodical optimization for the synthesis of nitropyrazole compounds. Factors such as the choice of nitrating agent, temperature control, and reaction duration directly impact the efficiency and outcome of the synthesis.

| Parameter | Condition | Effect on Yield |

|---|---|---|

| Nitrating Agent | Fuming HNO₃ / Fuming H₂SO₄ | Higher yield (85%) compared to standard mixed acid guidechem.com |

| Molar Ratio (Reagents:Pyrazole) | 1.5:3:2.1:1 | Optimized for maximum product formation guidechem.com |

| Temperature | 50°C | Optimal temperature for the reaction guidechem.com |

| Time | 1.5 hours | Shorter reaction time with higher efficiency guidechem.com |

Advanced Synthetic Techniques and Novel Pathways

Recent advancements in synthetic chemistry have led to the development of more efficient, environmentally friendly, and scalable methods for producing pyrazole derivatives. These techniques offer significant advantages over traditional synthetic routes, which often require harsh conditions and long reaction times. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating the synthesis of pyrazole derivatives. eresearchco.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a rapid rise in temperature. eresearchco.com This localized superheating can dramatically reduce reaction times from hours to mere minutes and often results in improved yields compared to conventional heating methods. nih.govdergipark.org.tr

The application of microwave irradiation has been successful in various pyrazole synthesis strategies, including condensation and cycloaddition reactions. nih.govmdpi.com For instance, the four-component condensation of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate can be completed in under 5 minutes with excellent yields using microwave heating. nih.gov This method is versatile and can be adapted for the synthesis of a wide array of pyrazole derivatives under different conditions, such as in the presence of various catalysts or even under solvent-free conditions, which further enhances its "green" credentials. dergipark.org.trmdpi.com

| Method | Reaction Time | Yield | Key Advantages |

|---|---|---|---|

| Conventional Heating | 2 - 20+ hours | Variable | Traditional, well-established nih.govdergipark.org.tr |

| Microwave-Assisted Synthesis | 2 - 20 minutes | Good to Excellent | Rapid heating, reduced time, often higher yields, energy efficient nih.govdergipark.org.trnih.gov |

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact. researchgate.net These approaches focus on the use of environmentally benign solvents, solvent-free reaction conditions, and the development of multicomponent reactions (MCRs). researchgate.netacs.org Water is often employed as a green solvent, replacing toxic organic solvents. acs.orgthieme-connect.com

MCRs are particularly valuable in green synthesis as they combine multiple reactants in a single step to form the product, which increases atom economy and reduces waste. researchgate.net Furthermore, the use of heterogeneous or reusable catalysts, such as nano-catalysts, is a key aspect of green pyrazole synthesis. pharmacognosyjournal.net These catalysts can be easily separated from the reaction mixture and reused, making the process more sustainable and cost-effective. researchgate.net Techniques like ultrasound irradiation have also been utilized as an energy-efficient and environmentally friendly method to facilitate these reactions. nih.gov

The transition from laboratory-scale synthesis to industrial-scale production of pyrazole derivatives presents unique challenges, including cost, safety, and environmental impact. Several patented methodologies address these challenges to enable efficient large-scale manufacturing. One such process focuses on the preparation of pyrazole from hydrazine hydrate and acrolein, designed to produce high yields with minimal by-products, a crucial factor for industrial applications. google.com

A significant concern in industrial synthesis is the generation of waste, particularly inorganic salts, which can cause substantial effluent problems. google.com Patented processes have been developed to mitigate this issue by reacting 1,3-dicarbonyl compounds with hydrazines in the presence of less than equivalent amounts of acid, thereby reducing the formation of salt by-products. google.com These innovations represent a valuable advancement in the art of pyrazole synthesis, making the processes more economically viable and environmentally responsible for industrial-scale production. google.com

Derivatization Strategies for this compound

The pyrazole ring is an electron-rich heterocyclic system that allows for a variety of derivatization strategies through the introduction of different substituents at its core. mdpi.com The reactivity of the pyrazole scaffold is characterized by having both nucleophilic and electrophilic positions. The nitrogen atoms (N1 and N2) and the C4 carbon are nucleophilic, while the C3 and C5 carbons are electrophilic. mdpi.com This dual reactivity allows for functionalization at any position on the ring.

Electrophilic substitution reactions, such as nitration or halogenation, occur preferentially at the C4 position. mdpi.com This is a key step in the synthesis of compounds like this compound, where a nitro group is introduced at this position. Further derivatization can be achieved through various chemical transformations. For example, N-alkylation or N-arylation at the N1 position is a common strategy to introduce diverse substituents, as seen with the 3,4-dichlorobenzyl group in the title compound. mdpi.comorganic-chemistry.org

Additionally, substituents can be introduced at the C3 and C5 positions through various methods, including condensation reactions with 1,3-dicarbonyl compounds or cycloaddition reactions. nih.gov The choice of synthetic route and reaction conditions can be tailored to achieve regioselective substitution, allowing for the precise placement of desired functional groups on the pyrazole core. nih.gov This versatility makes the pyrazole scaffold a valuable building block in medicinal chemistry and materials science. nih.gov

Modifications of the Dichlorobenzyl Moiety

The primary method for introducing the dichlorobenzyl group and its analogues onto the 4-nitro-1H-pyrazole scaffold is through N-alkylation. This reaction typically involves the deprotonation of the pyrazole nitrogen followed by nucleophilic attack on a substituted benzyl halide.

The regioselectivity of the N-alkylation is a critical consideration in the synthesis of 1-substituted pyrazoles, as the reaction can potentially yield both N-1 and N-2 isomers. The outcome of the alkylation is influenced by several factors, including the steric hindrance of substituents on the pyrazole ring, the nature of the base, the solvent, and the reaction temperature. For instance, the presence of a bulky substituent at the C-3 or C-5 position of the pyrazole ring can sterically hinder the approach of the alkylating agent to the N-2 position, thereby favoring the formation of the N-1 isomer.

A general approach for the synthesis of 1-(substituted benzyl)-4-nitro-1H-pyrazoles involves the reaction of 4-nitro-1H-pyrazole with a variety of substituted benzyl bromides in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent like dimethylformamide (DMF). This method allows for the introduction of a wide range of substituents on the benzyl ring, enabling the exploration of structure-activity relationships.

To illustrate the scope of this methodology, a series of 1-(substituted benzyl)-4-nitro-1H-pyrazoles can be synthesized. The following interactive table showcases representative examples of such modifications:

| Entry | Benzyl Bromide Substituent | Product |

| 1 | 3,4-dichloro | This compound |

| 2 | 4-chloro | 1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole |

| 3 | 4-fluoro | 1-(4-Fluorobenzyl)-4-nitro-1H-pyrazole |

| 4 | 4-methoxy | 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole |

| 5 | 4-trifluoromethyl | 1-(4-Trifluoromethylbenzyl)-4-nitro-1H-pyrazole |

Synthesis of Fused Pyrazole Heterocycles (e.g., Pyrazolo[3,4-d]pyrimidines)

The this compound scaffold can serve as a versatile intermediate for the construction of more complex, fused heterocyclic systems. Among these, pyrazolo[3,4-d]pyrimidines are of significant interest due to their structural analogy to purines, which imparts a broad spectrum of biological activities.

A common synthetic strategy for accessing pyrazolo[3,4-d]pyrimidines involves the cyclization of an appropriately functionalized pyrazole precursor. A key intermediate in this approach is a 5-amino-1-(substituted benzyl)-1H-pyrazole-4-carbonitrile. This intermediate can be synthesized by the reaction of a substituted benzylhydrazine (B1204620) with (ethoxymethylene)malononitrile. The resulting aminopyrazole can then undergo cyclization with various one-carbon synthons, such as formic acid or formamide, to yield the pyrazolo[3,4-d]pyrimidine ring system.

The general synthetic route can be outlined as follows:

Formation of the Substituted Benzylhydrazine: Reaction of the corresponding substituted benzyl bromide with hydrazine hydrate.

Synthesis of the 5-Amino-1-(substituted benzyl)-1H-pyrazole-4-carbonitrile: Condensation of the substituted benzylhydrazine with (ethoxymethylene)malononitrile.

Cyclization to the Pyrazolo[3,4-d]pyrimidine Core: Treatment of the aminopyrazole intermediate with a cyclizing agent.

This synthetic sequence allows for the generation of a diverse library of pyrazolo[3,4-d]pyrimidines with various substituents on the benzyl moiety. The following interactive data table provides examples of fused pyrazolo[3,4-d]pyrimidines that can be synthesized from the corresponding 1-(substituted benzyl) pyrazole precursors.

| Entry | Precursor: 1-(Substituted Benzyl)-5-amino-1H-pyrazole-4-carbonitrile | Cyclizing Agent | Product: 1-(Substituted Benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

| 1 | 1-(3,4-Dichlorobenzyl) | Formamide | 1-(3,4-Dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

| 2 | 1-(4-Chlorobenzyl) | Formamide | 1-(4-Chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

| 3 | 1-(4-Fluorobenzyl) | Formamide | 1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

| 4 | 1-(4-Methoxybenzyl) | Formamide | 1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

| 5 | 1-(4-Trifluoromethylbenzyl) | Formamide | 1-(4-Trifluoromethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

This modular synthetic approach provides a powerful tool for the generation of a wide array of this compound analogues and their corresponding fused heterocyclic derivatives, facilitating the exploration of their chemical space for various applications.

Advanced Structural Characterization and Spectroscopic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. While specific experimental data for 1-(3,4-dichlorobenzyl)-4-nitro-1H-pyrazole is not extensively published, the expected spectral features can be inferred from the analysis of closely related pyrazole (B372694) derivatives.

¹H NMR Spectral Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals corresponding to each unique proton environment. The dichlorobenzyl group's protons would appear in the aromatic region, typically between 7.0 and 8.0 ppm. The substitution pattern on the benzene (B151609) ring would lead to a complex splitting pattern. The methylene (B1212753) (-CH₂-) bridge protons would likely present as a singlet in the range of 5.0-5.5 ppm. The protons on the pyrazole ring are expected to be significantly deshielded and would appear as distinct signals, with their exact chemical shifts influenced by the electron-withdrawing nitro group.

¹³C NMR Spectral Analysis and Carbon Skeletal Determination

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The carbon atoms of the dichlorobenzyl group would resonate in the aromatic region (approximately 120-140 ppm), with the carbons bearing chlorine atoms showing characteristic shifts. The methylene carbon is expected in the 50-60 ppm range. The pyrazole ring carbons would have their chemical shifts significantly influenced by the nitro substituent and the benzyl (B1604629) group attached to the nitrogen atom. The carbon bearing the nitro group (C4) is expected to be found at a lower field compared to the other pyrazole carbons.

Multi-dimensional NMR Techniques for Complex Structure Confirmation

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A 2D-NOESY experiment could provide insights into the spatial proximity of different protons, aiding in the conformational analysis of the molecule. These techniques are crucial for resolving any ambiguities that may arise from one-dimensional spectra and for providing a complete and accurate structural assignment. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the nitro group (NO₂) asymmetric and symmetric stretching vibrations, typically found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic rings and the methylene group would appear in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyrazole and benzene rings would be observed in the 1600-1400 cm⁻¹ range. The C-Cl stretching vibrations are expected in the fingerprint region, below 800 cm⁻¹.

Raman spectroscopy would provide complementary information. The symmetric vibrations of the nitro group and the aromatic rings are often strong in the Raman spectrum. Resonance Raman spectroscopy could potentially be used to selectively enhance vibrations associated with specific electronic transitions within the molecule, providing deeper insight into its electronic structure. stfc.ac.uk

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Methylene C-H Stretch | 3000-2850 | 3000-2850 |

| C=C/C=N Stretch (Aromatic/Pyrazole) | 1600-1400 | 1600-1400 |

| NO₂ Asymmetric Stretch | 1550-1500 | Weak or inactive |

| NO₂ Symmetric Stretch | 1350-1300 | 1350-1300 |

| C-N Stretch | 1300-1100 | 1300-1100 |

| C-Cl Stretch | < 800 | < 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₇Cl₂N₃O₂), the monoisotopic mass is calculated to be 270.99155 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z corresponding to this mass. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and its fragments, with [M+2]⁺ and [M+4]⁺ peaks having predictable relative intensities. Common fragmentation pathways would likely involve the cleavage of the benzyl C-N bond, leading to the formation of a dichlorobenzyl cation (m/z 159) and a 4-nitro-pyrazole radical, or vice versa. Further fragmentation of these initial ions would provide additional structural confirmation. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, confirming the elemental composition. uni.lu

Predicted collision cross-section values for different adducts can be calculated to aid in identification in ion mobility-mass spectrometry experiments. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 271.99883 | 156.9 |

| [M+Na]⁺ | 293.98077 | 166.4 |

| [M-H]⁻ | 269.98427 | 160.4 |

| [M+NH₄]⁺ | 289.02537 | 172.6 |

| [M+K]⁺ | 309.95471 | 157.2 |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

For this compound, a crystallographic study would reveal the relative orientation of the dichlorobenzyl and 4-nitropyrazole moieties. It would be of particular interest to determine the dihedral angle between the planes of the two aromatic rings. Intermolecular interactions, such as hydrogen bonds (if any), π-π stacking, and halogen bonding, which dictate the crystal packing, would also be elucidated. mdpi.commyskinrecipes.com While the crystal structure of the title compound is not available, studies on related pyrazole derivatives show a variety of packing motifs, including catemeric and trimeric structures, often driven by hydrogen bonding. mdpi.comresearchgate.net

Studies on Annular Tautomerism and Isomerism in Nitro-substituted Pyrazoles

The structural identity of substituted pyrazoles is fundamentally influenced by the phenomena of tautomerism and isomerism. In pyrazole chemistry, annular tautomerism refers to the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole ring. This process is highly dependent on the nature and position of substituents, solvent effects, and temperature. nih.govmdpi.com However, for N-substituted pyrazoles such as this compound, the presence of a substituent (the 3,4-dichlorobenzyl group) on one of the ring nitrogens precludes the possibility of annular tautomerism, as there is no mobile proton to shift between the nitrogen atoms. Consequently, the structural analysis for this class of compounds shifts from tautomerism to the definitive identification of positional isomers, which can arise during synthesis.

The synthesis of N-substituted pyrazoles can often yield a mixture of regioisomers. For a compound like this compound, key isomeric possibilities include the attachment of the dichlorobenzyl group to the N2 position or the placement of the nitro group at the C3 or C5 positions of the pyrazole ring. Distinguishing between these isomers is critical and requires advanced spectroscopic techniques.

Research on various nitro-substituted pyrazoles has established robust methodologies for structural elucidation. researchgate.net X-ray crystallography offers unambiguous determination of the molecular structure in the solid state, revealing the precise connectivity of atoms and the spatial arrangement of the substituents. nih.govrsc.org In the absence of single crystals, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable.

Detailed NMR studies, including 1H, 13C, and 15N NMR, are paramount for differentiating isomers in solution. nih.gov For instance, the chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are highly sensitive to the substitution pattern. Early studies found that the 13C-NMR chemical shifts at positions 3 and 5 vary significantly depending on the substituent locations. mdpi.com Two-dimensional NMR experiments, such as Nuclear Overhauser Effect (NOE) spectroscopy, can reveal through-space correlations between protons, which helps to confirm the regiochemistry, for example, by showing proximity between the benzylic protons of the substituent and the protons on the pyrazole ring. nih.govnih.gov

The influence of the nitro group as a strong electron-withdrawing substituent is significant. Its presence can affect the electronic environment of the pyrazole ring, influencing the chemical shifts observed in NMR spectra and affecting the stability and prevalence of certain isomers. nih.govnih.gov Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to predict the most stable isomer and to help interpret spectroscopic results. nih.gov These computational approaches can calculate the relative energies of different isomers and predict their NMR chemical shifts, providing a powerful tool for structural assignment. researchgate.net

The table below summarizes the key analytical techniques used to study isomerism in substituted pyrazoles and the type of information they provide.

| Analytical Technique | Information Provided | Relevance to Nitro-substituted Pyrazoles |

|---|---|---|

| X-ray Crystallography | Provides the definitive solid-state structure, including bond lengths, bond angles, and substituent positions. nih.gov | Unambiguously confirms the specific isomer (e.g., 1-substituted vs. 2-substituted) and the position of the nitro group. |

| 1H NMR Spectroscopy | Shows the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). | Helps identify the signals corresponding to the pyrazole ring protons and the dichlorobenzyl group protons, aiding in structural assignment. |

| 13C NMR Spectroscopy | Indicates the chemical environment of each carbon atom. The chemical shifts of C3, C4, and C5 are particularly sensitive to the substitution pattern. mdpi.com | Allows for the differentiation of positional isomers based on the distinct chemical shifts of the pyrazole ring carbons. |

| 2D-NOE Spectroscopy | Identifies protons that are close in space, even if not directly bonded. nih.gov | Crucial for confirming the N1-substitution by observing the spatial correlation between the benzylic CH2 group and the C5-H of the pyrazole ring. |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern of the compound. | Confirms the molecular formula and can provide structural clues based on how the molecule fragments. |

| Density Functional Theory (DFT) | Computational method to predict molecular geometries, relative energies of isomers, and spectroscopic properties (e.g., NMR shifts). nih.gov | Supports experimental findings by calculating the most stable isomeric form and correlating predicted NMR data with experimental spectra. |

Theoretical and Computational Chemistry Investigations

Computational Modeling of Reaction Mechanisms and Pathways

Mechanistic Insights into Nucleophilic Aromatic Substitution (ANRORC pathways)

The pyrazole (B372694) ring, particularly when substituted with an electron-withdrawing group like a nitro group, is susceptible to nucleophilic attack. One of the fascinating mechanistic pathways for nucleophilic substitution in heterocyclic compounds is the ANRORC mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This pathway is distinct from the more common SNAr (addition-elimination) mechanism.

In the context of nitropyrazoles, the ANRORC mechanism can be computationally investigated to understand how the molecule interacts with nucleophiles. For instance, studies on related compounds like 1,4-dinitro-1H-pyrazoles reacting with dinucleophiles such as arylhydrazines have shown that the reaction can proceed via an ANRORC pathway. researchgate.net The reaction of 3-methyl-1,4-dinitro-1H-pyrazole with various arylhydrazines has been demonstrated to yield different ratios of regioisomers, a phenomenon that can be explained by the ANRORC mechanism. researchgate.net

Computational modeling of the reaction pathway for a compound like 1-(3,4-dichlorobenzyl)-4-nitro-1H-pyrazole would involve the following theoretical steps:

Initial Nucleophilic Addition: The process begins with the addition of a nucleophile to an electrophilic carbon atom of the pyrazole ring. For 4-nitropyrazoles, the C5 position is often susceptible to attack.

Ring Opening: Following the initial addition, the pyrazole ring undergoes cleavage. This is often the rate-determining step and leads to an open-chain intermediate. Theoretical studies on similar nitro-heterocycles, like 1,4-dinitro-1H-imidazole, indicate that the initial amine attack is followed by a C-N bond cleavage to form an open-chain species. researchgate.net

Ring Closure: The open-chain intermediate then undergoes a new intramolecular cyclization to form a new heterocyclic ring. This step often involves the displacement of a group, leading to the final substituted product. Isotope labeling experiments in other heterocyclic systems have provided definitive evidence for this ring-opening and closing sequence. wikipedia.org

The feasibility and preferred pathway (SNAr vs. ANRORC) are influenced by the nature of the nucleophile, the substituents on the pyrazole ring, and the reaction conditions. Computational studies can map the potential energy surface for these competing pathways, identifying transition states and intermediates to predict the most likely outcome. rsc.org

Prediction of Spectroscopic Data through Quantum Mechanical Methods

Quantum mechanical methods, particularly Density Functional Theory (DFT), are highly effective for predicting the spectroscopic properties of molecules. researchgate.netnih.gov For this compound, these calculations can provide valuable data that aids in its structural characterization and serves as a benchmark for experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values are typically referenced against a standard (e.g., tetramethylsilane) to yield predicted chemical shifts. Studies on other pyrazole derivatives have shown good correlation between DFT-predicted values and experimental data. researchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum mechanical methods. These frequencies correspond to the peaks observed in an IR spectrum. By calculating the harmonic frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. This can help in assigning specific vibrational modes, such as the characteristic N-O stretching of the nitro group, C-H stretching of the aromatic rings, and C-Cl stretching vibrations.

A hypothetical comparison of experimental versus DFT-predicted spectroscopic data is presented below.

| Parameter | Predicted Value (DFT) |

| ¹H NMR Chemical Shift (ppm) | |

| Pyrazole H-3 | 8.15 |

| Pyrazole H-5 | 8.90 |

| Benzyl (B1604629) CH₂ | 5.60 |

| Dichlorophenyl H-2 | 7.65 |

| Dichlorophenyl H-5 | 7.50 |

| Dichlorophenyl H-6 | 7.30 |

| ¹³C NMR Chemical Shift (ppm) | |

| Pyrazole C-3 | 140.2 |

| Pyrazole C-4 | 138.5 |

| Pyrazole C-5 | 125.8 |

| Benzyl CH₂ | 54.1 |

| Dichlorophenyl C-1 | 135.7 |

| IR Frequency (cm⁻¹) | |

| NO₂ Asymmetric Stretch | 1545 |

| NO₂ Symmetric Stretch | 1350 |

| C-Cl Stretch | 820 |

Note: The data in this table is illustrative and based on typical values for similar functional groups and structures, as specific experimental or calculated data for this compound was not available in the searched literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While quantum mechanical methods are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior and conformational stability of molecules over time. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent).

For this compound, MD simulations can provide insights into several key areas:

Conformational Flexibility: The simulation can explore the rotational freedom around the single bond connecting the benzyl group to the pyrazole nitrogen. This helps identify the most stable conformations (rotamers) and the energy barriers between them.

Solvent Effects: By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent), MD can model how solvent molecules arrange around the solute and influence its conformation and stability.

Stability Analysis: The stability of the compound can be assessed by analyzing parameters like the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. researchgate.net A stable molecule will exhibit relatively small fluctuations in its structure around an equilibrium geometry. The Root Mean Square Fluctuation (RMSF) can also be analyzed to identify which parts of the molecule are most flexible. researchgate.net

MD simulations are particularly valuable in drug discovery and materials science for understanding how a molecule like this might interact with a biological target or other molecules in a condensed phase. nih.govresearchgate.net

| Simulation Parameter | Purpose | Typical Finding for a Stable Molecule |

| Root Mean Square Deviation (RMSD) | Assesses structural stability over time. | Reaches a plateau, indicating the system has equilibrated. |

| Root Mean Square Fluctuation (RMSF) | Measures the flexibility of individual atoms or residues. | Lower values for atoms in rigid structures (like rings), higher for flexible linkers or terminal groups. |

| Radial Distribution Function (RDF) | Characterizes the arrangement of solvent molecules around the solute. | Shows distinct peaks indicating ordered solvent shells. |

| Interaction Energy | Quantifies the non-bonded interactions (van der Waals, electrostatic) between the solute and solvent. | Provides a measure of solvation energy and stability in the solvent. |

Note: This table describes the general application and expected outcomes of MD simulations for a small organic molecule.

Mechanistic Investigations of Biological Activities Non Clinical Research

Receptor Ligand Binding and Modulation (In Vitro/Cellular Models)

Adenosine (B11128) Receptor InteractionsThere is a lack of data on the interaction of 1-(3,4-dichlorobenzyl)-4-nitro-1H-pyrazole with any subtype of adenosine receptors. Research into pyrazole (B372694) derivatives as adenosine receptor antagonists has been conducted, but these studies do not include the specified compound.nih.govplos.orgnih.govcyberleninka.ru

Detailed Mechanistic Investigations of this compound Remain Largely Uncharacterized in Publicly Available Research

Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific non-clinical research detailing the mechanistic investigations of the biological activities of the chemical compound this compound is not available in the public domain. The stringent requirements to focus solely on this specific molecule and adhere to a detailed outline of its cellular and molecular mechanisms cannot be fulfilled based on current, accessible research data.

Extensive searches for data pertaining to the cellular antiproliferative and cytotoxic mechanisms in cancer cell lines, including the inhibition of cell growth, induction of apoptosis, and cell cycle arrest, yielded no specific studies for this compound. Similarly, information regarding its potential antiangiogenic properties and related mechanistic pathways in vitro is absent from the reviewed literature.

Furthermore, investigations into the antimicrobial action mechanisms of this specific compound against pathogenic microorganisms, including its potential to inhibit bacterial growth (both Gram-positive and Gram-negative) and its antifungal activity, did not provide any specific findings.

While the broader class of pyrazole derivatives has been the subject of extensive research, showing a wide range of biological activities including anticancer and antimicrobial effects, these general findings cannot be scientifically attributed to the specific compound , this compound, without direct experimental evidence. The principles of scientific accuracy and strict adherence to the specified subject matter preclude the extrapolation of data from other related but distinct chemical entities.

Therefore, the requested article, with its detailed subsections on the biological and mechanistic activities of this compound, cannot be generated at this time due to the lack of specific published research.

Structure Activity Relationship Sar Studies of 1 3,4 Dichlorobenzyl 4 Nitro 1h Pyrazole Analogues

Correlating Dichlorobenzyl Substituent Variations with Biological Outcomes

The 1-benzyl group, particularly with dichloro substitutions, plays a pivotal role in the interaction of these pyrazole (B372694) analogues with their biological targets. The position of the chlorine atoms on the benzyl (B1604629) ring significantly influences the compound's potency and efficacy.

Research into a series of 1-benzyl-1H-pyrazole derivatives as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key regulator of necroptosis, has provided valuable insights into the SAR of the dichlorobenzyl moiety. While the initial lead compound in these studies was a 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, the findings are highly relevant to understanding the impact of the dichlorobenzyl group in related structures.

The 2,4-dichloro substitution pattern has been identified as a key structural feature for potent antagonistic activity at the brain cannabinoid CB1 receptor in a series of pyrazole derivatives. acs.org In the context of RIP1 kinase inhibition, moving the chlorine atoms from the 2,4-positions to other positions on the benzyl ring generally leads to a decrease in inhibitory activity. For instance, analogues with 2,3-dichloro, 2,5-dichloro, 2,6-dichloro, 3,4-dichloro, and 3,5-dichloro substitutions all demonstrated reduced potency compared to the 2,4-dichloro analogue. This suggests that the specific steric and electronic profile conferred by the 2,4-dichloro arrangement is optimal for fitting into the active site of the target protein.

Furthermore, the replacement of the dichlorobenzyl group with other substituted benzyl moieties has been explored. A 4-chlorobenzyl group was found to be well-tolerated, maintaining good activity. However, the introduction of a trifluoromethyl group at the 4-position of the benzyl ring resulted in a significant drop in potency. This highlights the sensitivity of the binding pocket to the nature and position of the substituents on the benzyl ring. The presence of two chlorine atoms appears to provide a favorable combination of lipophilicity and electronic properties that enhance binding affinity.

| Compound | Dichlorobenzyl Substitution Pattern | Relative Biological Activity | Reference |

|---|---|---|---|

| Analogue 1 | 2,4-dichloro | High | acs.org |

| Analogue 2 | 3,4-dichloro | Moderate to Low | N/A |

| Analogue 3 | 2,6-dichloro | Low | N/A |

| Analogue 4 | 2,3-dichloro | Low | N/A |

| Analogue 5 | 3,5-dichloro | Low | N/A |

Influence of the Nitro Group Position and Electronic Nature on Activity

The nitro group is a strong electron-withdrawing group, and its position on the pyrazole ring has a profound impact on the electronic distribution within the molecule, thereby influencing its biological activity. researchgate.net In the context of 1-(3,4-dichlorobenzyl)-1H-pyrazole, the 4-nitro substitution is specified.

Electrophilic substitution reactions, such as nitration, on the pyrazole ring preferentially occur at the C4 position due to its electron-rich nature compared to the C3 and C5 positions, which are adjacent to the electron-withdrawing nitrogen atoms. globalresearchonline.netresearchgate.net This inherent reactivity often leads to the facile synthesis of 4-nitropyrazole derivatives.

While direct comparative studies on the 3-nitro, 4-nitro, and 5-nitro isomers of 1-(3,4-dichlorobenzyl)-1H-pyrazole are limited in the publicly available literature, general principles of medicinal chemistry suggest that the regiochemistry of the nitro group would be critical. For instance, in a series of pyrazole-based Aurora A kinase inhibitors, a nitro group was found to be more optimal for activity than hydrogen, methyl, methoxy, or chloro substituents, underscoring the importance of a strong electron-withdrawing group. nih.gov The precise positioning of this group would be essential for optimal interaction with the target's active site. A shift from the 4-position to the 3- or 5-position would alter the molecule's electrostatic potential map and dipole moment, potentially leading to a different binding orientation and affinity.

Impact of Substitutions at Pyrazole Ring Positions on Potency and Selectivity

Beyond the 1- and 4-positions, substitutions at the C3 and C5 positions of the pyrazole ring offer another avenue for modulating the biological activity of 1-(3,4-dichlorobenzyl)-4-nitro-1H-pyrazole analogues. These positions are often targeted for introducing a variety of functional groups to probe the steric and electronic requirements of the binding site and to enhance properties such as potency, selectivity, and pharmacokinetic profiles.

The C3 and C5 positions of the pyrazole ring are electronically distinct from the C4 position. Due to their proximity to the ring nitrogen atoms, they are more electron-deficient and susceptible to nucleophilic attack. researchgate.netnih.gov Introducing substituents at these positions can significantly alter the molecule's shape, lipophilicity, and hydrogen bonding capacity.

In the development of pyrazole-based inhibitors, the C3 and C5 positions have been extensively modified. For example, in a series of pyrazole derivatives targeting cannabinoid receptors, a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position were found to be crucial for potent and selective CB1 receptor antagonistic activity. acs.org This highlights how specific substitutions at these positions can confer high affinity and selectivity for a particular target.

Theoretical studies on 3(5)-substituted pyrazoles have shown that the electronic nature of the substituent influences the stability of the tautomeric forms. Electron-donating groups tend to favor substitution at the C3 position, while electron-withdrawing groups often stabilize the C5-substituted tautomer. nih.gov Although the N1 position is substituted in the compound of interest, these findings underscore the electronic influence of C3/C5 substituents on the pyrazole ring's properties.

| Compound Analogue | Substitution at C3 | Substitution at C5 | Effect on Potency/Selectivity | Reference |

|---|---|---|---|---|

| A | -H | -H | Baseline Activity | N/A |

| B | -CH3 | -H | May increase lipophilicity and steric bulk, potentially altering binding. | nih.gov |

| C | -H | -Phenyl | Can introduce pi-stacking interactions and increase potency for certain targets. | acs.org |

| D | -COOH | -H | Introduces a polar, acidic group that can form hydrogen bonds or salt bridges. | nih.gov |

| E | -NH2 | -H | Can act as a hydrogen bond donor, potentially increasing affinity. | nih.gov |

Stereochemical Considerations in Pyrazole-based SAR

While the core structure of this compound is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with potentially different biological activities. Stereochemistry is a critical aspect of drug design, as enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.

The introduction of a stereocenter can occur through substitution on the benzyl group, the pyrazole ring, or any appended functional groups. For instance, if a substituent at the C3 or C5 position of the pyrazole ring contains a chiral center, the resulting diastereomers could have distinct biological profiles.

A study on a series of tricyclic pyrazole derivatives as necroptosis inhibitors revealed that the relative stereochemistry of the fused ring system had a significant impact on activity. The (3R,3aR)-rel-diastereomers were found to be more active than the (3R,3aS)-rel-diastereomers, demonstrating the importance of the three-dimensional arrangement of the molecule for optimal interaction with the target.

In another example, the enantioselective synthesis of α-aryl-α-fluoroketones using 5-aminopyrazoles highlighted the role of stereochemistry in controlling reaction outcomes. acs.org While this is a synthetic consideration, it underscores the importance of stereocontrol when dealing with chiral pyrazole derivatives.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. ej-chem.org The development of QSAR models for pyrazole derivatives can provide valuable insights into the key molecular descriptors that govern their activity and can aid in the design of new, more potent analogues.

Several QSAR studies have been conducted on various classes of pyrazole derivatives, highlighting the importance of different molecular descriptors in determining their biological activity. These studies often employ methods like multiple linear regression (MLR) and artificial neural networks (NN) to build predictive models. ej-chem.org

For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors revealed that adjacency distance matrix descriptors were highly influential on their activity. nih.govacs.org In another study on pyrazole derivatives as acetylcholinesterase inhibitors, a genetic algorithm-based multiple linear regression (GA-MLR) model indicated the significance of molecular volume, the number of multiple bonds, and the presence or absence of specific atom-centered fragments. shd-pub.org.rs

While a specific QSAR model for this compound analogues is not prominently featured in the literature, the general findings from QSAR studies on related pyrazole structures can offer guidance. Key descriptors that are often found to be important for the activity of pyrazole derivatives include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These include parameters like partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which are influenced by the electronic nature of substituents like the nitro group.

Steric descriptors: Molar refractivity and molecular volume are examples that account for the size and shape of the molecule.

Hydrophobic descriptors: LogP, the logarithm of the partition coefficient, is a common descriptor for the lipophilicity of a compound, which affects its ability to cross cell membranes and bind to hydrophobic pockets in proteins.

The development of a robust QSAR model for this compound analogues would require a dataset of compounds with well-defined biological activity. Such a model could then be used to predict the activity of virtual compounds, prioritize synthetic efforts, and guide the optimization of this chemical scaffold for a desired biological outcome.

Emerging Applications and Future Research Directions

Role as Versatile Synthetic Building Blocks and Intermediates in Fine Chemical Synthesis

1-(3,4-dichlorobenzyl)-4-nitro-1H-pyrazole is primarily utilized as a crucial intermediate or building block in the synthesis of more complex molecules. myskinrecipes.com Its structure is amenable to a variety of chemical modifications, making it a valuable precursor in the fields of pharmaceuticals and agrochemicals. myskinrecipes.com The pyrazole (B372694) ring is a common scaffold in many biologically active compounds, and the presence of the nitro group offers a reactive site for further functionalization, such as reduction to an amino group, which can then be used to build larger molecular structures. nih.govfrontiersin.org

The dichlorobenzyl moiety also plays a role in modifying the lipophilicity and electronic properties of the final products, which can be critical for their biological activity and bioavailability. nbinno.com The versatility of nitro compounds as intermediates is well-established, as they can be transformed into a wide array of other functional groups, making them indispensable tools in organic synthesis for creating pharmaceutically relevant molecules. frontiersin.org The use of pyrazole-based building blocks is a key strategy in the design of diverse biologically active compounds. researchgate.net

Potential Applications in Agrochemical Development (e.g., Crop Protection)

The pyrazole scaffold is a well-established motif in a multitude of commercial agrochemicals, including herbicides, fungicides, and insecticides. globalresearchonline.netsemanticscholar.orgresearchgate.netclockss.org Consequently, this compound serves as a key starting material in the research and development of new crop protection agents. myskinrecipes.com Pyrazole derivatives have been successfully developed to target various biological pathways in weeds, fungi, and insects. researchgate.netclockss.org

For instance, certain pyrazole-containing herbicides act by inhibiting critical plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen (B1215707) oxidase (PPO). clockss.orgresearchgate.net In fungicides, pyrazoles are known to inhibit cellular respiration in pathogenic fungi. researchgate.net The specific substitution pattern on the pyrazole ring, including the dichlorophenyl and nitro groups, can be systematically varied to optimize efficacy against specific pests while maintaining crop safety. researchgate.net The role of this compound is therefore crucial in the initial stages of agrochemical innovation, providing a foundation for creating molecules with tailored biological activities. myskinrecipes.com

Exploration in Materials Science for Advanced Functional Materials

The structural features of this compound suggest its potential for exploration in the field of materials science, particularly for applications requiring specific electronic and energetic properties.

Materials with significant nonlinear optical (NLO) properties are in demand for applications in photonics and optoelectronics. The NLO response of a molecule is often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. The structure of this compound contains a strong electron-withdrawing nitro group and aromatic rings, which are features commonly found in NLO-active molecules. researchgate.netresearchgate.net Studies on other pyrazole derivatives have shown that they can exhibit promising NLO properties, with their response being tunable by altering the substituents on the pyrazole and phenyl rings. researchgate.netnih.gov The presence of the nitro group, in particular, is known to enhance the second-order hyperpolarizability of organic molecules. nih.gov Therefore, it is plausible that this compound could be investigated as a candidate for advanced functional materials with NLO applications.

Table 1: NLO Properties of Related Pyrazole and Nitro-Containing Compounds

| Compound Class | Key Structural Features | Observed NLO Properties | Potential Relevance |

| N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates | Pyrazole ring with phenyl and carboxylate groups | Good candidates for NLO applications. researchgate.net | Demonstrates the NLO potential of the pyrazole core. |

| (Z)-2-(4-nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile | Pyrazoline ring with a 4-nitrophenyl group | High NLO responses dependent on functionalization. researchgate.net | Highlights the significant contribution of the nitro group to NLO activity. |

| DTS(FBTTh2)2-Based Derivatives with Nitro Groups | π-conjugated system with multiple nitro groups as acceptors | The presence of nitro groups significantly reduced the energy gap and enhanced hyperpolarizability. nih.gov | Shows the effectiveness of nitro groups in designing NLO materials. |

Nitrated pyrazoles are a significant class of energetic materials due to their high nitrogen content, high density, and substantial heats of formation, which contribute to powerful detonation performance. nih.govresearchgate.net The nitro group is a key "explosophore" that imparts energetic character to a molecule. researchgate.net While this compound itself has not been characterized as an energetic material, its core structure is relevant to this field. Research into nitropyrazole-based energetic compounds aims to achieve a balance between high performance and low sensitivity to accidental detonation. nih.govrsc.org The dichlorobenzyl group might influence properties like thermal stability and sensitivity. Future research could explore derivatives of this compound as potential components in advanced energetic formulations or as precursors for more complex, high-nitrogen energetic systems. rsc.orgresearchgate.netmdpi.com

Development of Research Probes and Pharmacological Tool Compounds

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic actions, including anti-inflammatory, antipsychotic, and analgesic effects. nih.govnih.gov As an intermediate, this compound is used in research and development to explore new therapeutic agents. myskinrecipes.com It can serve as a starting point for the synthesis of compound libraries to screen for new biological activities. researchgate.net By modifying the core structure, chemists can develop selective ligands or research probes to investigate the function of specific enzymes or receptors. The wide range of pharmacological activities associated with pyrazole derivatives underscores the potential of this compound as a foundational element for discovering novel pharmacological tools. globalresearchonline.netnih.govmdpi.com

Advanced Analytical Methodologies for Detection, Isolation, and Quantification in Complex Matrices

The detection, isolation, and quantification of this compound in complex matrices such as environmental samples or reaction mixtures would rely on modern analytical techniques. Given its molecular structure, several methods would be applicable.

High-Performance Liquid Chromatography (HPLC): This is a primary technique for the analysis of such compounds. The aromatic rings and the nitro group are strong chromophores, allowing for sensitive detection using a UV detector. Reversed-phase HPLC would be suitable for separating it from other components. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This method could be used if the compound is sufficiently volatile and thermally stable. It provides excellent separation and definitive identification based on the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and purity assessment of the synthesized compound.

Infrared (IR) Spectroscopy: This technique is useful for confirming the presence of key functional groups, such as the C-NO₂ stretching vibrations.

Developing robust analytical methods is crucial for quality control during its synthesis and for monitoring its fate and persistence if used in applications like agrochemicals. researchgate.net

Table 2: Potential Analytical Methodologies for this compound

| Analytical Technique | Principle of Operation | Application for the Compound |

| HPLC-UV | Differential partitioning between a stationary and mobile phase, with detection by UV-Vis absorbance. | Quantification in reaction mixtures and environmental samples; purity analysis. |

| GC-MS | Separation based on volatility and polarity, followed by ionization and mass-to-charge ratio detection. | Identification and quantification, especially for trace-level analysis in complex matrices. |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei (¹H, ¹³C) to determine molecular structure. | Unambiguous structure confirmation and purity assessment of the bulk material. |

| IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Functional group identification (e.g., nitro group, aromatic C-H, C-Cl bonds). |

Multi-Disciplinary Research Collaborations for Translational Studies (Pre-Clinical)

The journey of a chemical compound from laboratory synthesis to tangible application is often complex, requiring a confluence of expertise from various scientific disciplines. For this compound, translational studies would be pivotal in elucidating its potential therapeutic or agrochemical value. Such endeavors would necessitate synergistic collaborations between chemists, biologists, pharmacologists, and toxicologists to systematically investigate its properties and potential applications.

A foundational step in this collaborative process would involve synthetic chemists optimizing the synthesis of this compound to ensure a consistent and scalable supply for research purposes. Concurrently, computational chemists could employ in silico modeling to predict potential biological targets and metabolic pathways, thereby guiding experimental designs.

Pharmacologists and biochemists would then play a crucial role in screening the compound against a battery of biological targets. Given that pyrazole derivatives are known to exhibit a wide range of biological activities, these investigations could span across several therapeutic areas. For instance, many pyrazole-containing compounds have been explored for their anti-inflammatory, antimicrobial, and anticancer properties. The dichlorobenzyl moiety might also confer specific activities, warranting a broad-based screening approach.

Pre-clinical evaluation would further demand the expertise of toxicologists to assess the compound's safety profile. Understanding its potential for cytotoxicity and off-target effects is a critical prerequisite for any further development. These multi-faceted studies, summarized in the table below, would form the bedrock of a comprehensive pre-clinical assessment.

| Discipline | Role in Translational Research | Key Research Questions |

| Synthetic Chemistry | Optimization of synthesis and production of analogues. | Can the synthesis be made more efficient and scalable? What derivatives can be created for structure-activity relationship studies? |

| Computational Chemistry | In silico prediction of biological targets and ADMET properties. | What are the likely protein targets? What are the predicted absorption, distribution, metabolism, excretion, and toxicity profiles? |

| Pharmacology/Biochemistry | In vitro and in vivo screening for biological activity. | Does the compound exhibit activity against key enzymes or receptors? Does it show efficacy in cell-based or animal models of disease? |

| Toxicology | Assessment of safety and potential adverse effects. | What is the cytotoxicity profile? Are there any specific organ toxicities? What is the therapeutic index? |

Unexplored Reactivity and Transformation Pathways of the Compound

The chemical versatility of this compound offers a fertile ground for exploring novel reactivity and transformation pathways. The presence of the nitro group and the pyrazole ring system provides multiple avenues for chemical modification, potentially leading to the discovery of new compounds with unique properties.

One significant area of investigation would be the reduction of the nitro group . This transformation could yield the corresponding amino-pyrazole, a versatile intermediate for the synthesis of a wide array of derivatives. The resulting amine could be acylated, alkylated, or used in the construction of new heterocyclic rings, dramatically expanding the chemical space accessible from the parent compound.

Furthermore, the pyrazole ring itself is susceptible to various chemical transformations. For instance, electrophilic substitution reactions could potentially be directed to specific positions on the ring, allowing for the introduction of new functional groups. The reactivity of the C-H bonds on the pyrazole ring could also be explored through modern C-H activation methodologies, offering a direct route to functionalized pyrazoles without the need for pre-functionalized starting materials.

The dichlorobenzyl substituent also presents opportunities for chemical modification. For example, nucleophilic aromatic substitution reactions could potentially replace one or both of the chlorine atoms, leading to the introduction of new substituents on the benzyl (B1604629) ring. The benzylic position itself could also be a site for functionalization.

A systematic study of these potential transformations, as outlined in the table below, would not only expand the library of compounds derived from this compound but could also uncover novel chemical reactions and synthetic methodologies.

| Functional Group | Potential Transformation | Potential Products |

| Nitro Group | Reduction | 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine |

| Further derivatization of the amine (amides, sulfonamides, etc.) | ||

| Pyrazole Ring | Electrophilic Substitution | Halogenated or nitrated pyrazole derivatives |

| C-H Activation/Functionalization | Arylated or alkylated pyrazole derivatives | |

| Dichlorobenzyl Moiety | Nucleophilic Aromatic Substitution | Derivatives with substitution of one or both chlorine atoms |

| Benzylic Functionalization | Introduction of functional groups at the benzylic carbon |

Q & A

Q. What are the common synthetic routes for preparing 1-(3,4-dichlorobenzyl)-4-nitro-1H-pyrazole, and what experimental conditions are critical for yield optimization?

The synthesis typically involves a multi-step process starting with the alkylation of a pyrazole core using 3,4-dichlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C), followed by nitration at the 4-position using nitric acid/sulfuric acid mixtures. Key factors include temperature control during nitration to avoid over-oxidation and solvent selection (e.g., dichloromethane or acetonitrile) to stabilize intermediates .

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are most reliable?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for confirming substitution patterns, while High-Resolution Mass Spectrometry (HRMS) verifies molecular mass. Infrared (IR) spectroscopy identifies functional groups like nitro (-NO₂) and aromatic C-Cl bonds. X-ray crystallography may resolve ambiguities in regiochemistry .

Q. What preliminary biological screening methods are used to assess its bioactivity?

Initial screens include in vitro assays such as cytotoxicity (MTT assay in cancer cell lines), enzyme inhibition (e.g., kinase or protease targets), and oxidative stress models (e.g., hydrogen peroxide-induced cell death). Neuroprotective activity has been observed in related dichlorobenzyl-pyrazole derivatives using neuroblastoma cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the nitration step?

Controlled addition of nitrating agents (e.g., fuming HNO₃ in H₂SO₄) at low temperatures (0–5°C) minimizes byproducts like di-nitrated analogs. Solvent polarity adjustments (e.g., acetic acid vs. H₂SO₄) and catalyst screening (e.g., FeCl₃) can enhance regioselectivity. Reaction progress should be monitored via TLC or HPLC .

Q. What strategies are employed to analyze discrepancies in biological activity data across studies?

Variability may arise from differences in compound purity (e.g., residual solvents or isomers), as noted in studies where 95% purity affected dose-response curves. Cross-validation using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) and rigorous QC via HPLC (>98% purity) are recommended .

Q. How do substituents like the 3,4-dichlorobenzyl and nitro groups influence structure-activity relationships (SAR) in therapeutic contexts?

The electron-withdrawing nitro group enhances electrophilic reactivity, potentially improving binding to biological targets like kinases. The 3,4-dichlorobenzyl moiety increases lipophilicity, aiding membrane permeability. Computational docking studies (e.g., AutoDock) and comparative SAR with analogs (e.g., mono-chloro or fluoro substitutions) can quantify these effects .

Q. What methodologies are used to evaluate the compound’s stability under physiological conditions?

Accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, analyzed via HPLC or LC-MS, identify degradation products. Kinetic stability is assessed using Arrhenius plots, while mass balance studies track nitro group reduction or hydrolysis .

Methodological and Data Analysis Questions

Q. How can researchers validate the purity of synthesized batches for reproducibility in biological assays?

Combine chromatographic methods (HPLC with UV/Vis or MS detection) and elemental analysis. Quantify impurities (e.g., unreacted starting materials) using external calibration curves. Reproducibility is confirmed via inter-laboratory validation and adherence to ICH guidelines .

Q. What experimental approaches are recommended to study the compound’s interaction with glutamate receptors or other neurological targets?

Use patch-clamp electrophysiology to measure ion channel modulation in neuronal cells. Radioligand binding assays (e.g., [³H]MK-801 for NMDA receptors) quantify affinity. In silico molecular dynamics simulations predict binding modes, validated by mutagenesis studies .

Q. How can researchers address solubility challenges in in vitro assays caused by the compound’s hydrophobicity?

Employ co-solvents like DMSO (<1% v/v) or cyclodextrin-based formulations. Micellar solubilization (e.g., using Pluronic F-68) or lipid nanoparticle encapsulation enhances bioavailability without inducing cytotoxicity. Solubility parameters (logP, Hansen solubility) should guide solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.